1-Oxa-6-azaspiro[3.5]nonane
Overview
Description
1-Oxa-6-azaspiro[3.5]nonane is a chemical compound with the molecular formula C7H13NO . It has an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da . The compound is also known by other synonyms such as 1-oxa-8-azaspiro[3.5]nonane .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringC1CC2(CCO2)CNC1
. This indicates that the compound contains a spirocyclic structure with an oxygen atom (Oxa) and a nitrogen atom (aza) incorporated into the ring system . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm³, a boiling point of 207.8±13.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound has a molar refractivity of 35.8±0.4 cm³, a polar surface area of 21 Ų, and a polarizability of 14.2±0.5 10^-24 cm³ .Scientific Research Applications
Synthesis and Chemical Properties
1-Oxa-6-azaspiro[3.5]nonane and related compounds have been a focal point in synthetic organic chemistry due to their unique structures and potential biological activities. Various strategies have been developed for their synthesis, highlighting the chemical interest in these compounds (Sinibaldi & Canet, 2008). For instance, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones through Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones showcases innovative methods in the formation of these complex structures (Huynh, Nguyen, & Nishino, 2017).
Applications in Drug Discovery
The unique spirocyclic structures of this compound and similar molecules make them attractive for drug discovery. They have been synthesized as multifunctional modules for potential applications in this field. Such molecules are designed to be structurally diverse and novel, contributing to the discovery of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).
Biological Studies and Natural Products
Compounds containing the this compound moiety have been identified in natural products with significant biological activities. For example, Lycoplanine A, isolated from the club moss Lycopodium complanatum, features a 1-oxa-6-azaspiro[4.4]nonane moiety and exhibits potent inhibition of T-type calcium channels (Zhang et al., 2017).
Safety and Hazards
The safety data sheet for 1-Oxa-6-azaspiro[3.5]nonane suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, the affected area should be washed off with soap and plenty of water . If ingested, medical attention should be sought immediately .
Properties
IUPAC Name |
1-oxa-8-azaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(3-5-9-7)6-8-4-1/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIDQWJOJCVWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCO2)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738272 | |
Record name | 1-Oxa-6-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204388-70-5 | |
Record name | 1-Oxa-6-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxa-6-azaspiro[3.5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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